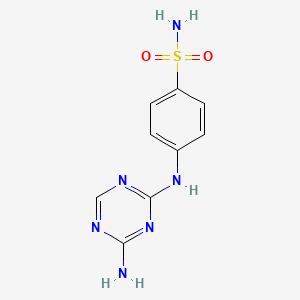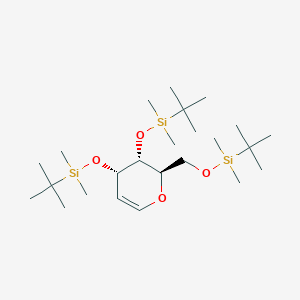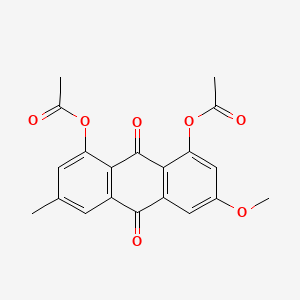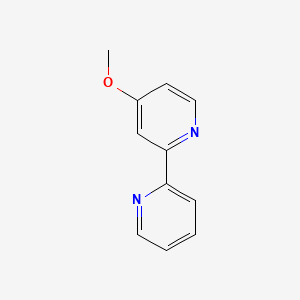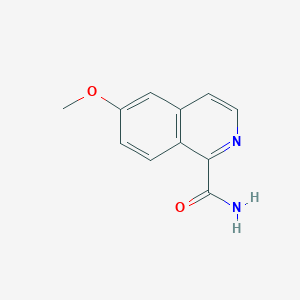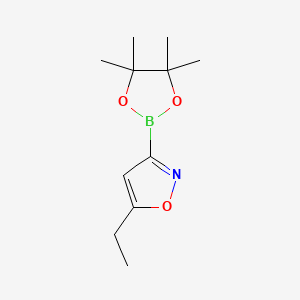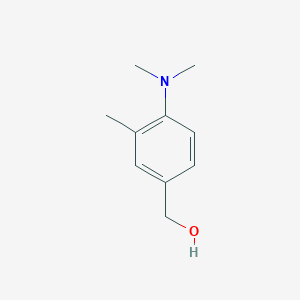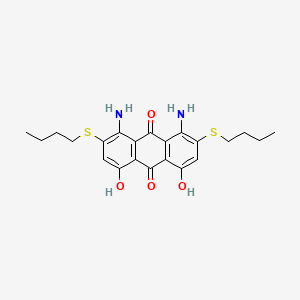
1,8-Diamino-2,7-bis(butylsulfanyl)-4,5-dihydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes amino groups, butylthio groups, and dihydroxyanthracene-dione
Vorbereitungsmethoden
The synthesis of 1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the anthracene core: This can be achieved through Friedel-Crafts acylation of anthracene.
Introduction of amino groups: Amination reactions can be used to introduce amino groups at the 1 and 8 positions.
Addition of butylthio groups: Thiolation reactions can be employed to add butylthio groups at the 2 and 7 positions.
Hydroxylation: Hydroxylation reactions can be used to introduce hydroxyl groups at the 4 and 5 positions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Analyse Chemischer Reaktionen
1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and butylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with other molecules to form larger structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon).
Wissenschaftliche Forschungsanwendungen
1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a component of drug delivery systems.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The amino and butylthio groups may facilitate binding to specific enzymes or receptors, while the dihydroxyanthracene-dione core may participate in redox reactions. These interactions can modulate biological processes and lead to various effects.
Vergleich Mit ähnlichen Verbindungen
1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1,8-Diaminoanthracene-9,10-dione: Lacks the butylthio and hydroxyl groups, which may affect its reactivity and applications.
2,7-Dibutylthioanthracene-9,10-dione: Lacks the amino and hydroxyl groups, which may influence its chemical properties and uses.
4,5-Dihydroxyanthracene-9,10-dione: Lacks the amino and butylthio groups, which may alter its biological activity and industrial applications.
The presence of amino, butylthio, and hydroxyl groups in 1,8-Diamino-2,7-bis(butylthio)-4,5-dihydroxyanthracene-9,10-dione makes it unique and versatile for various applications.
Eigenschaften
CAS-Nummer |
88605-77-0 |
|---|---|
Molekularformel |
C22H26N2O4S2 |
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
1,8-diamino-2,7-bis(butylsulfanyl)-4,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O4S2/c1-3-5-7-29-13-9-11(25)15-17(19(13)23)22(28)18-16(21(15)27)12(26)10-14(20(18)24)30-8-6-4-2/h9-10,25-26H,3-8,23-24H2,1-2H3 |
InChI-Schlüssel |
CJQSKUWAAUJLDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)SCCCC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


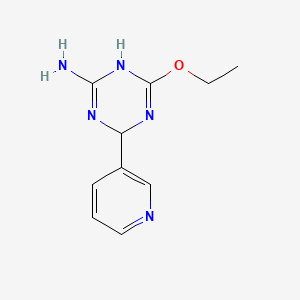
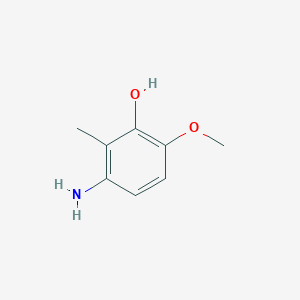
![6,6,12,12-Tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride](/img/structure/B13143022.png)
![4-([2,3'-Bipyridin]-5-yl)aniline](/img/structure/B13143033.png)
